molecular formula C8H9N3 B1590636 1-甲基-1H-苯并咪唑-6-胺 CAS No. 26530-93-8

1-甲基-1H-苯并咪唑-6-胺

货号 B1590636
CAS 编号: 26530-93-8
分子量: 147.18 g/mol
InChI 键: AYZALFCBEKQGRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-1H-benzimidazol-6-amine” is a solid compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a heterocyclic compound that is part of the benzimidazole family .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-benzimidazol-6-amine” consists of a benzimidazole ring with a methyl group attached to one nitrogen and an amine group attached to the sixth carbon of the benzene ring .


Physical And Chemical Properties Analysis

“1-Methyl-1H-benzimidazol-6-amine” is a solid compound . It does not have a flash point, indicating that it is not flammable under normal conditions .

科学研究应用

  • Medicinal Chemistry

    • Benzimidazole derivatives have a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
    • Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
    • The synthesis of benzimidazole derivatives has attracted much attention from chemists .
    • The condensation between 1,2-benzenediamine and aldehydes has received intensive interest .
  • Cancer Research

    • A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its 1-methyl analogues were synthesized .
    • The anticancer activity of some of the newly synthesized compounds was evaluated against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .
  • Anticancer Activity

    • Benzimidazole derivatives have shown promising results in anticancer screening .
    • For instance, 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester, 3 has shown more potency than UK-1 (A-549 IC 50 2.8 μM; HeLa IC 50 7.1 μM) .
  • Antibacterial Activity

    • A series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines and 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one were reported to have antibacterial and cytotoxicity .
  • Chemotherapeutic Agents

    • Benzimidazole ring system has been used as a nucleus from which to develop potential chemotherapeutic agents .
    • This interest was established in the 1950s when it was found that 5,6-dimethyl-l- (α- d -ribofuranosyl) benzimidazole is an integral part of the structure of the vitamin B 12 .
  • Anthelmintic Activity

    • The discovery of thiabendazole in 1951 further spurred chemists around the world to design, synthesize and screened thousands of the benzimidazoles for anthelmintic activity .
    • Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
  • Antiviral Activity

    • Benzimidazole derivatives have been found to possess antiviral activities .
    • For instance, certain benzimidazole derivatives have been reported to show activity against HIV .
  • Antiparasitic Activity

    • Benzimidazole derivatives have been used in the treatment of parasitic diseases .
    • The discovery of thiabendazole in 1951 spurred chemists around the world to design, synthesize and screen thousands of benzimidazoles for anthelmintic activity .
  • Anti-Inflammatory Activity

    • Benzimidazole derivatives have also been reported to possess anti-inflammatory activities .
    • These compounds could potentially be used in the treatment of inflammatory diseases .
  • Antihypertensive Activity

    • Certain benzimidazole derivatives have been found to possess antihypertensive activities .
    • These compounds could potentially be used in the treatment of hypertension .
  • Antimicrobial Activity

    • A series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were reported to have notable antimicrobial activity against Gram-positive S. aureus (ATCC 6538), B. pumilus (ATCC 14884) and Gram-negative E. coli (NCTC 10418), P. aeruginosa (ATCC 25619) bacteria .
  • Cytotoxicity

    • A series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines and 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one were reported to have cytotoxicity .

安全和危害

“1-Methyl-1H-benzimidazol-6-amine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye damage .

属性

IUPAC Name

3-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZALFCBEKQGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546563
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzimidazol-6-amine

CAS RN

26530-93-8
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl3) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl,) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Pd/C (17 mg, 10%, with 50% water) was added into the suspension of 1-methyl-6-nitro-1H-1,3-benzimidazole (85.0 mg, 0.480 mmol) in ethanol (3 mL). The mixture was degassed and filled with H2. The mixture was stirred at rt under balloon pressure for 16 h. After that time, the mixture was filtered and concentrated in vacuo to obtain the title compound as pink crystals. 1H NMR (CD3OD, 400 MHz): δ=3.67 (s, 3H), 6.69-6.73 (m, 2H), 7.33 (dd, 1H, J=0.4 & 8.8 Hz), 7.77 (s, 1H). MS (ES+): m/z 148.16 (100) [MH+]. HPLC: tR=0.43 min (ZQ2000, polar—5 min).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 5
1-Methyl-1H-benzimidazol-6-amine
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-benzimidazol-6-amine

Citations

For This Compound
1
Citations
DL Orsi, E Pook, N Bräuer, A Friberg… - Journal of medicinal …, 2022 - ACS Publications
… A mixture of 2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-amine and 2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-6-amine (190 mg, 756 μmol), 1.3 equiv of 2-chloro-5-nitrobenzoyl …
Number of citations: 3 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。